molecular formula C32H40O19 B13399779 1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate

1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate

Cat. No.: B13399779
M. Wt: 728.6 g/mol
InChI Key: PMVCHAWVCIWVLP-UHFFFAOYSA-N
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Description

1,3-Bis(4-(D-glucopyranosyloxy)benzyl)citrate, also known as parishin C, is a bioactive citric acid ester derivative isolated from the tuber of Gastrodia elata (TIAN MA), a traditional medicinal plant widely used in East Asia . Structurally, it consists of a central citrate moiety substituted at the 1- and 3-positions with 4-(β-D-glucopyranosyloxy)benzyl groups. This compound belongs to the parishin family, characterized by varying numbers and positions of glucopyranosyloxybenzyl substituents on the citrate backbone. Its molecular formula is C₃₃H₄₄O₂₃, with a molecular weight of 844.70 g/mol (calculated from substituent masses) . Parishin C is notable for its role in Gastrodia elata's pharmacological profile, though specific bioactivity data remain under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differentiation

The parishin family includes mono-, bis-, and tris-substituted citrate derivatives. Key structural distinctions are summarized below:

Table 1: Structural and Molecular Comparison of Parishin Compounds

Compound Name Substituent Positions on Citrate Molecular Formula Molecular Weight (g/mol) Source
Parishin C (target compound) 1,3-bis-substituted C₃₃H₄₄O₂₃ 844.70 Gastrodia elata
Parishin A 1,3,5-tris-substituted C₄₅H₅₆O₂₅ 996.93 Gastrodia elata
Parishin B 1,2-bis-substituted C₃₃H₄₄O₂₃ 844.70 Gastrodia elata
2-(4-(β-D-Glucopyranosyloxy)Benzyl)Citrate (Mono-substituted) 2-mono-substituted C₂₁H₂₈O₁₆ 548.44 Gastrodia elata

Key Observations :

  • Positional Isomerism : Parishins B and C are structural isomers, differing only in substituent positions (1,2- vs. 1,3-bis-substituted), which may alter steric effects and metabolic stability .

Analytical Differentiation

Mass spectrometry (MS) and chromatographic retention times are critical for distinguishing these compounds:

  • Parishin C : Deprotonated molecular ion at m/z 727.2086 [M−H]⁻ , with fragmentation patterns showing loss of gastrodin (m/z 459.1138) .
  • Parishin A : Molecular ion at m/z 995.3068 [M−H]⁻ , fragmented by sequential loss of gastrodin units .
  • Mono-Substituted Analogs: Simpler fragmentation profiles (e.g., m/z 459–548 range) due to fewer substituents .

Comparison with Non-Parishin Glucosides

Simpler glucosides isolated from Gastrodia elata and related species provide context for structural complexity:

  • Gastrodin: 4-(β-D-Glucopyranosyloxy)benzyl alcohol (m/z 331.1030 [M−H + HCOOH]⁻), a foundational unit in parishin synthesis .
  • Benzyl β-D-Glucopyranoside: A non-citrate glucoside with m/z 293 [M+Na]⁺, highlighting the diversity of glycosidic linkages in natural products .

Biological Activity

1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate, also known as parishin B, is a compound derived from the rhizome of Gastrodia elata and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a citrate backbone with two 4-(D-glucopyranosyloxy)benzyl groups attached. The structure can be represented as follows:

C21H28O10\text{C}_{21}\text{H}_{28}\text{O}_{10}

Anticancer Properties

Recent studies highlight the anticancer potential of parishin B. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer (CRC) cells, with mechanisms involving apoptosis induction. In vitro assays demonstrated that parishin B exhibited cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) while maintaining selectivity towards cancer cells over normal cells .

Table 1: Cytotoxicity of Parishin B Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Ratio (Normal: Cancer)
HCT-116 (CRC)12.52.1
293T (Normal)26.25-

Neuroprotective Effects

Parishin B has also been investigated for its neuroprotective properties. Studies indicate that it may enhance cognitive functions and provide protection against neurodegenerative conditions by modulating oxidative stress and inflammatory pathways .

The biological activity of parishin B is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Parishin B exhibits free radical scavenging capabilities, which may contribute to its neuroprotective effects.
  • Anti-inflammatory Effects : It modulates inflammatory responses through the inhibition of pro-inflammatory cytokines .

Study on CRC Cells

In a controlled study, parishin B was administered to HCT-116 colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as an effective anticancer agent .

Neuroprotection in Animal Models

In vivo studies using rodent models have shown that administration of parishin B resulted in improved memory retention and reduced markers of neuroinflammation compared to control groups .

Properties

Molecular Formula

C32H40O19

Molecular Weight

728.6 g/mol

IUPAC Name

2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid

InChI

InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)

InChI Key

PMVCHAWVCIWVLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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